RS 17053 hydrochloride

Alpha-1 Adrenergic Receptors Radioligand Binding Assays Receptor Subtype Selectivity

RS 17053 hydrochloride is the definitive α1A-adrenoceptor antagonist for receptor subtype pharmacology. Its 30–100-fold selectivity for α1A over α1B/α1D and >250-fold potency drop at α1L phenotypes enable unambiguous dissection of α1-subtype contributions in tissue bath and in vivo studies—capabilities unmatched by non-selective agents like prazosin or tamsulosin. Essential for hit-to-lead NCE benchmarking and lower urinary tract research.

Molecular Formula C24H30Cl2N2O2
Molecular Weight 449.4 g/mol
CAS No. 169505-93-5
Cat. No. B1680055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 17053 hydrochloride
CAS169505-93-5
SynonymsN-(2-(2-cyclopropylmethoxyphenoxy)ethyl)-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride
RS 17053
RS-17053
Molecular FormulaC24H30Cl2N2O2
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl
InChIInChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H
InChIKeyQFOPFGRPNPCPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS 17053 Hydrochloride: A Potent and Selective α1A-Adrenoceptor Antagonist for Subtype-Specific Pharmacological Research


RS 17053 hydrochloride (CAS 169505-93-5) is a potent and selective α1A-adrenoceptor antagonist, widely employed as a pharmacological tool for the discrimination of α1-adrenoceptor subtypes [1]. It exhibits high affinity for the α1A-adrenoceptor, with reported pKi and pA2 values in the range of 9.1–9.9, and demonstrates a notable 30–100-fold selectivity over the α1B- and α1D-adrenoceptor subtypes, which display pKi and pA2 estimates of 7.7–7.8 .

Why Generic α1-Blockers Cannot Substitute for RS 17053 Hydrochloride in α1A-Specific Studies


Substitution with generic α1-adrenoceptor antagonists is not scientifically valid for experiments requiring precise α1A-subtype interrogation. Unlike non-selective agents like prazosin or doxazosin, which display high affinity for all three cloned human α1-subtypes [1], RS 17053's substantial 30–100-fold selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes is its defining feature . Furthermore, its unique functional profile across different tissue preparations—showing high potency in tissues rich in α1A-adrenoceptors but markedly lower potency in others—distinguishes it from even other α1A-preferring antagonists like 5-methylurapidil or tamsulosin, rendering simple cross-class substitution impossible [2]. The quantitative differentiation detailed below validates its essential role.

RS 17053 Hydrochloride: Quantitative Evidence of α1A-Adrenoceptor Subtype Selectivity


Binding Selectivity: 20-32-Fold α1A Preference Over α1B and α1D in Cloned Human Receptors

In competitive radioligand binding studies using cloned human α1-adrenoceptors, RS 17053 exhibits high affinity for the α1A subtype (pKi = 8.6, Ki ≈ 2.5 nM) with a clear selectivity window over both α1B (pKi = 7.3, Ki = 50 nM) and α1D (pKi = 7.1, Ki = 79 nM) subtypes. This contrasts with the non-selective quinazoline antagonist prazosin, which displays high affinity across all three subtypes (α1A pKi = 9.7, α1B pKi = 9.6, α1D pKi = 9.5) [1].

Alpha-1 Adrenergic Receptors Radioligand Binding Assays Receptor Subtype Selectivity

Functional Antagonism: 250-Fold Higher Potency in α1A-Dominant Rat Vas Deferens vs. α1D-Dominant Rat Aorta

RS 17053 demonstrates a remarkable 250-fold difference in functional antagonist potency between two rat tissues with different α1-subtype predominance. It acts as a potent competitive antagonist in the rat epididymal vas deferens, a tissue where contraction is mediated primarily by α1A-adrenoceptors (pA2 = 9.5). In stark contrast, its potency is dramatically reduced in the rat aorta, a tissue where contraction is mediated by α1D-adrenoceptors (pKB = 6.8 to 7.1) [1][2].

Functional Pharmacological Assays Tissue-Selective Pharmacology In Vitro Contractility

Unique Pharmacological Fingerprint: Differentiates Classical α1A and Putative α1L-Adrenoceptor Phenotypes

RS 17053 is a key discriminatory ligand for distinguishing between the classical α1A-adrenoceptor and the putative α1L-adrenoceptor phenotype, a functionally defined low-affinity state. In binding and functional studies, RS 17053 displays high affinity for the α1A-adrenoceptor (pKi 8.6-9.1) but consistently shows low affinity (pKd 6.9-7.2) for the α1L phenotype found in tissues like human prostate and vas deferens. In contrast, tamsulosin exhibits high affinity for both phenotypes (pKd 9.9-10.3), while prazosin and 5-methylurapidil show an intermediate discriminatory profile [1][2].

α1L-Adrenoceptor Pharmacology Receptor Heterogeneity Tissue-Specific Receptor Phenotypes

Species and Tissue Context-Dependent Antagonism: Reveals Functional α1-Subtype Heterogeneity

RS 17053's activity is highly dependent on the α1-adrenoceptor subtype population present. In the dog aorta, where functional and immunocytochemical evidence indicates the α1B-subtype predominates, RS 17053 (3-300 nM) was completely ineffective as an antagonist of phenylephrine-induced contractions. In the same study, the non-selective antagonist prazosin acted as a potent competitive antagonist (pKB = 8.99) [1]. This stark contrast in efficacy reinforces RS 17053's selectivity and its utility in mapping functional receptor distribution.

Species Differences Vascular Pharmacology Receptor Subtype Function

Validated Research Applications for RS 17053 Hydrochloride Based on Subtype Selectivity Evidence


Pharmacological Fingerprinting of α1L-Adrenoceptor Phenotypes in Native Tissues

RS 17053 is an essential tool for the identification and characterization of the α1L-adrenoceptor, a pharmacologically defined, low-affinity state of the α1A-adrenoceptor found in tissues like the human lower urinary tract. Its stark >50-fold drop in affinity at the α1L-phenotype (pKd ~7.0) compared to the classical α1A-adrenoceptor (pKi 8.6-9.1) provides a clear discriminatory signal [1]. When used in parallel with a non-discriminatory ligand like tamsulosin, researchers can definitively parse out α1L-mediated functional responses from those driven by the classical α1A-adrenoceptor [2]. This is particularly critical for urogenital pharmacology research.

Mapping Functional α1A-Adrenoceptor Contribution in Complex Tissues and Disease Models

The vast 250-fold potency difference of RS 17053 between α1A- and α1D-dominated tissues (pA2 9.5 vs pKB 7.1) makes it an ideal tool for dissecting the contribution of specific α1-subtypes in physiological and pathophysiological models [1]. For instance, in studies of vascular or smooth muscle function, a lack of effect by RS 17053 at concentrations up to 1 µM effectively rules out the involvement of α1A-adrenoceptors, while its high potency serves as a positive identifier [2]. This binary, on/off functionality simplifies the interpretation of complex organ bath and in vivo pharmacology experiments.

Control Compound for α1-Adrenoceptor Subtype Selectivity Profiling of Novel Chemical Entities

In drug discovery programs targeting the α1-adrenoceptor family, RS 17053 serves as a crucial reference standard for defining the α1A-selective end of the pharmacological spectrum. Its well-characterized selectivity profile—20-32 fold for α1A over α1B/D in binding assays [1]—provides a benchmark against which the subtype selectivity of new chemical entities (NCEs) can be quantitatively compared. Using RS 17053 alongside non-selective (e.g., prazosin) and other subtype-selective (e.g., BMY 7378 for α1D) controls enables a robust and standardized profiling cascade for hit-to-lead optimization.

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